2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid
CAS No.: 898766-73-9
Cat. No.: VC2289070
Molecular Formula: C13H16O3S
Molecular Weight: 252.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898766-73-9 |
|---|---|
| Molecular Formula | C13H16O3S |
| Molecular Weight | 252.33 g/mol |
| IUPAC Name | 2,2-dimethyl-4-(4-methylsulfanylphenyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C13H16O3S/c1-13(2,12(15)16)8-11(14)9-4-6-10(17-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,16) |
| Standard InChI Key | ZQZAVGUPRASPHG-UHFFFAOYSA-N |
| SMILES | CC(C)(CC(=O)C1=CC=C(C=C1)SC)C(=O)O |
| Canonical SMILES | CC(C)(CC(=O)C1=CC=C(C=C1)SC)C(=O)O |
Introduction
2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid, also known as 2,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-4-oxobutanoic acid, is a complex organic compound belonging to the class of thia fatty acids. These compounds are characterized by the incorporation of sulfur atoms into fatty acid structures, which can significantly alter their chemical properties and biological activities.
Key Identifiers
-
CAS Number: 898766-73-9
-
PubChem CID: 24726969
-
Molecular Formula: C13H16O3S
Synthesis and Applications
The synthesis of 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid typically involves multi-step organic reactions. Key steps may include reactions involving starting materials such as L-methionine and butyric acid, similar to the synthesis pathways of related thia fatty acids. This compound is primarily used in synthetic applications rather than natural occurrence.
Synthesis Pathways
-
Starting Materials: L-methionine and butyric acid.
-
Reaction Conditions: Careful control of temperature, pH, and reaction time is crucial for high yields and purity.
-
Analytical Techniques: Nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Potential Applications
-
Scientific Fields: This compound has potential applications in various scientific fields due to its unique chemical properties.
-
Biological Activities: It may influence metabolic pathways, although detailed studies are needed to understand its effects fully.
Availability and Suppliers
2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid is available from several suppliers, including Sigma-Aldrich and Crysdot. The purity of the compound can vary, with Sigma-Aldrich offering a purity of 97% .
Suppliers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume